(n-Oxy-2-pyridinyl)piperidine

Description

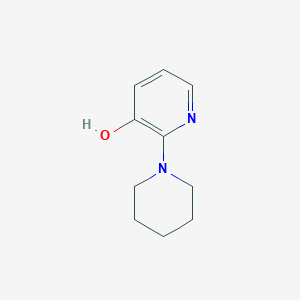

Structure

2D Structure

3D Structure

Properties

CAS No. |

36953-45-4 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-piperidin-1-ylpyridin-3-ol |

InChI |

InChI=1S/C10H14N2O/c13-9-5-4-6-11-10(9)12-7-2-1-3-8-12/h4-6,13H,1-3,7-8H2 |

InChI Key |

YSVWIYHUBWUGQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Oxy 2 Pyridinyl Piperidine Derivatives

Strategies for N-Oxidation of Pyridine (B92270) Ring Systems to form the Pyridinyl N-Oxide Moiety

The formation of the pyridinyl N-oxide is a crucial step in the synthesis of the target compounds. Pyridine N-oxides are versatile intermediates as they are more reactive towards both electrophilic and nucleophilic substitution than their parent pyridines. semanticscholar.orgresearchgate.net The N-oxide functionality activates the pyridine ring, facilitating substitutions at the 2- and 4-positions. wikipedia.org

Peracid-Mediated Oxidation Routes

Peracids are widely employed reagents for the N-oxidation of pyridines. arkat-usa.orgorgsyn.org Common peracids used for this transformation include peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA).

Peracetic Acid: The oxidation of pyridine with peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, is a well-established method. orgsyn.orggoogle.com The reaction is typically carried out by adding peracetic acid to pyridine, maintaining the temperature around 85°C. orgsyn.org This method has been successfully applied to the synthesis of various pyridine N-oxide derivatives.

m-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is another effective reagent for the N-oxidation of pyridines. arkat-usa.org The reaction is generally performed in a suitable solvent, such as dichloromethane (B109758) (DCM), and can be conducted in microreactors for improved safety and efficiency. bme.hu

A study on the peracid oxidation of an N-hydroxyguanidine compound provides a chemical model for the oxidation of Nω-hydroxyl-L-arginine by nitric oxide synthase, highlighting the relevance of peracid-mediated oxidations in biological systems. nih.gov Furthermore, research into the peracid oxidation of aromatic rings to produce methoxy-substituted phenols demonstrates the broader applicability of this class of reagents in organic synthesis. acs.org

Table 1: Comparison of Peracid Reagents for Pyridine N-Oxidation

| Peracid Reagent | Typical Reaction Conditions | Advantages |

|---|---|---|

| Peracetic Acid | 85°C, neat or in acetic acid orgsyn.org | Readily available, cost-effective |

| m-CPBA | Room temperature, dichloromethane bme.hu | Milder conditions, good yields |

Alternative Oxidative Approaches in Pyridine N-Oxide Synthesis

Beyond peracids, several other oxidative methods have been developed for the synthesis of pyridine N-oxides. arkat-usa.org

Hydrogen Peroxide with Catalysts: The combination of hydrogen peroxide with various catalysts offers a greener and often more selective approach.

Methyltrioxorhenium (MTO): Catalytic amounts of MTO in the presence of 30% aqueous hydrogen peroxide can efficiently oxidize 3- and 4-substituted pyridines to their corresponding N-oxides in high yields. arkat-usa.org

Titanium Silicalite (TS-1): In a continuous flow microreactor, TS-1 catalyzes the N-oxidation of various pyridines using hydrogen peroxide in methanol, providing a safe and highly efficient process. organic-chemistry.org

Other Oxidizing Agents:

Dimethyldioxirane (DMDO): This reagent quantitatively oxidizes 2-substituted pyridines to their N-oxides in acetone (B3395972) at room temperature. researchgate.net

Urea-Hydrogen Peroxide (UHP): UHP is a stable and inexpensive solid-state oxidant for the efficient conversion of nitrogen heterocycles to their N-oxides. organic-chemistry.org

Sodium Percarbonate: In the presence of rhenium-based catalysts, sodium percarbonate serves as an effective oxygen source for the N-oxidation of tertiary nitrogen compounds under mild conditions. organic-chemistry.org

Sodium Perborate (B1237305): In acetic acid, sodium perborate effectively oxidizes various azines to their N-oxides. organic-chemistry.org

Construction of the Piperidine (B6355638) Ring System for the (N-Oxy-2-pyridinyl)piperidine Scaffold

The synthesis of the piperidine ring is a fundamental aspect of creating the this compound scaffold. Several synthetic strategies can be employed for this purpose. nih.govorganic-chemistry.org

Intramolecular Cyclization Approaches to Piperidine Synthesis

Intramolecular cyclization is a powerful method for constructing the piperidine ring. nih.govnih.gov This approach involves the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor. nih.gov

Bromoaminocyclization: A catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamates as catalysts can produce enantioenriched 2-substituted 3-bromopiperidines. These intermediates can be further transformed into 3-substituted piperidines. rsc.org

Copper-Catalyzed Intramolecular C–H Amination: N-fluoride amides can undergo intramolecular C–H amination catalyzed by copper complexes to yield piperidines. acs.org

Electroreductive Cyclization: The electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor offers a green and efficient method for synthesizing piperidine derivatives. nih.gov

Catalytic Hydrogenation and Reduction of Pyridine/Dihydropyridine (B1217469) Precursors to Piperidines

The catalytic hydrogenation of pyridine or dihydropyridine precursors is a common and direct route to piperidines. nih.govresearchgate.net

Platinum(IV) Oxide (PtO2) Catalysis: The hydrogenation of substituted pyridines using PtO2 as a catalyst in glacial acetic acid under hydrogen pressure effectively yields piperidine derivatives. researchgate.netresearchgate.netasianpubs.org This method has been used to synthesize various (cyclo)alkylpiperidines. researchgate.net

Palladium-Catalyzed Hydrogenation: Palladium on carbon is a frequently used catalyst for pyridine hydrogenation, although these reactions often require harsh conditions. researchgate.net However, methods for palladium-catalyzed hydrogenation under ambient conditions have been developed. nih.gov

Ruthenium and Rhodium Catalysis: Ruthenium and rhodium complexes have also been employed for the hydrogenation of pyridine derivatives. nih.gov

Table 2: Catalysts for Hydrogenation of Pyridine Precursors

| Catalyst | Typical Conditions | Substrate Scope |

|---|---|---|

| Platinum(IV) Oxide (PtO2) | Glacial acetic acid, 50-70 bar H2 researchgate.netresearchgate.net | Substituted pyridines |

| Palladium on Carbon | Often harsh conditions researchgate.net | Various pyridine derivatives |

| Ruthenium/Rhodium Complexes | Varied | Pyridine derivatives |

Enantioselective Synthesis of Piperidine Cores

The synthesis of enantiomerically pure piperidines is of significant interest for pharmaceutical applications. researchgate.net

Transaminase-Triggered Cyclizations: A biocatalytic approach using transaminases can achieve the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, with high enantiomeric excesses. nih.govacs.org This method provides access to both enantiomers by selecting the appropriate transaminase. acs.org

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts is a key step in the enantioselective synthesis of α-aryl and α-heteroaryl piperidines, achieving high levels of enantioselectivity. researchgate.net

Kinetic Resolution: The kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base like n-BuLi/sparteine can provide highly enantioenriched piperidines. rsc.org

Bromoaminocyclization: As mentioned earlier, the catalytic enantioselective bromocyclization of olefinic amides can lead to enantioenriched 2-substituted piperidines. rsc.org

Coupling Reactions and Functionalization for this compound Assembly

The construction of the this compound framework often relies on the strategic formation of carbon-carbon and carbon-nitrogen bonds. Transition metal-catalyzed cross-coupling reactions are pivotal in this regard, enabling the linkage of pre-functionalized pyridine N-oxide and piperidine rings.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, have been effectively employed for the arylation of pyridine N-oxides. researchgate.netorganic-chemistry.org These methods allow for the introduction of an aryl or heteroaryl group at the 2-position of the pyridine N-oxide, a key step in assembling the desired scaffold. For instance, the direct arylation of pyridine N-oxides with aryl bromides using a palladium catalyst proceeds with high regioselectivity for the 2-position. researchgate.net

Furthermore, copper-catalyzed reactions have emerged as a valuable tool. One notable method involves the coupling of pyridine N-oxides with Grignard reagents, facilitated by copper catalysis and activated by lithium fluoride (B91410) or magnesium chloride. organic-chemistry.org This approach allows for the introduction of various alkyl, aryl, and alkenyl substituents onto the pyridine N-oxide ring. organic-chemistry.org

The functionalization of the pre-formed piperidine ring is another critical aspect. researchgate.net While this article focuses on the assembly of the combined scaffold, it is important to note that methods for introducing substituents into the piperidine ring are well-established and often precede the coupling step. These methods include alkylation, acylation, and other modifications of the piperidine nitrogen.

A key synthetic strategy involves the coupling of a functionalized piperidine with a modified pyridine N-oxide. For example, a common approach is the reaction of a piperidine derivative with a 2-(halomethyl)pyridine N-oxide. The synthesis of these N-oxide precursors often starts with the oxidation of the corresponding substituted 2-(chloromethyl)pyridine (B1213738) derivative using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). researchgate.net The resulting 2-(chloromethyl)pyridine N-oxide can then be coupled with a piperidine derivative. google.com

Derivatization and Analog Synthesis of the Core Scaffold

Once the core this compound scaffold is assembled, further derivatization is often performed to explore structure-activity relationships and optimize properties. These modifications can be made to either the piperidine or the pyridine N-oxide ring.

Derivatization of the piperidine nitrogen is a common strategy. This can involve the introduction of a variety of substituents, including alkyl, benzyl, acyl, and sulfonyl groups. researchgate.net These modifications can significantly impact the molecule's biological activity.

Functionalization of the pyridine N-oxide ring, beyond the initial coupling, can also be achieved. For example, if the pyridine ring contains other reactive sites, these can be modified. The N-oxide functionality itself can influence the reactivity of the pyridine ring, making it more susceptible to certain transformations. researchgate.net

A powerful strategy for generating a diverse library of analogs is to utilize a common intermediate that can be subjected to various derivatization reactions. For instance, a this compound derivative with a reactive handle, such as a hydroxyl or amino group on the piperidine or pyridine ring, can serve as a starting point for a wide range of subsequent chemical transformations. researchgate.netnih.gov

The synthesis of hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines from 2-hydroxymethylpiperidine and various aldehydes demonstrates a method for creating complex bicyclic structures from a piperidine derivative. nih.gov This highlights how the piperidine portion of the scaffold can be elaborated into more complex systems.

Structure Activity Relationship Sar Investigations of N Oxy 2 Pyridinyl Piperidine Scaffolds

Influence of the N-Oxide Functionality on Receptor Binding and Functional Activity

The N-oxide group in the (N-Oxy-2-pyridinyl)piperidine scaffold plays a crucial role in modulating the molecule's interaction with biological targets. nih.govnih.gov Its electronic properties and ability to form hydrogen bonds significantly influence receptor binding and functional activity. nih.gov

The N-oxide functionality can be a key determinant of activity at dopamine (B1211576) receptors. For instance, N-oxides of certain pyridylmethylpiperazine and -piperidine derivatives have been identified as having dopamine D2 receptor antagonistic activity combined with 5-HT1A receptor agonistic activity. google.com The pyridine (B92270) N-oxide, in particular, can be an active metabolite with a pharmacological profile that closely matches the parent compound. google.com This highlights the importance of the N-oxide group in achieving a desired polypharmacological profile, which can be beneficial in treating complex neurological disorders like schizophrenia. google.com

In some cases, the N-oxide can act as a prodrug. For example, certain N-oxide metabolites of piperazine (B1678402) and piperidine (B6355638) derivatives, while inactive in vitro, are converted to the active tertiary amine counterparts in the body. google.com This can offer clinical advantages such as an extended duration of action and a more favorable side-effect profile due to blunted peak plasma concentrations. google.comgoogle.com

The pyridine N-oxide moiety is recognized as a valuable bioisosteric replacement for other functional groups in drug design. nih.gov Its ability to act as a strong hydrogen bond acceptor, a consequence of the high electron density on the N-oxide oxygen, allows it to mimic the interactions of groups like carbonyls. nih.gov This has been successfully applied in the design of inhibitors for various enzymes, where the N-oxide forms critical hydrogen bonds that can lead to conformational changes at the active site and allosteric modulation of enzyme function. nih.gov For instance, the replacement of a pyrazinone group with a pyridine N-oxide has resulted in superior inhibitory activities in thrombin inhibitors. nih.gov

Furthermore, the introduction of an N-oxide can significantly enhance the inhibitory activity and selectivity of a compound for its target. nih.gov This has been demonstrated in the development of Factor Xa inhibitors, where the N-oxide derivative showed improved performance compared to its pyridine and biphenyl (B1667301) counterparts. nih.gov The concept of using 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide has also been explored, showing comparable or even enhanced activity in certain models, which opens new avenues for drug discovery. rsc.org

Impact of Substituents on the Pyridinyl N-Oxide Moiety

The biological activity of pyridine derivatives can be significantly influenced by the presence and position of various substituents on the pyridine ring. nih.gov In the context of pyridine N-oxides, substituents can alter the electronic properties of the ring and the N-oxide group, thereby affecting receptor interactions. For example, studies on pyridine derivatives have shown that the inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity. nih.gov Conversely, bulky groups or halogen atoms on the pyridine ring have been associated with lower antiproliferative activity. nih.gov

The reactivity of the pyridine N-oxide itself is also a key factor. Pyridine N-oxides are generally more reactive towards both electrophilic and nucleophilic reagents than the parent pyridines. semanticscholar.org This increased reactivity can be harnessed for the synthesis of a wide array of substituted pyridine derivatives with diverse biological functions. semanticscholar.orgresearchgate.net For instance, transition metal-catalyzed reactions of pyridine N-oxides can be employed to introduce aryl, acyl, alkyl, and alkenyl groups with high regioselectivity. researchgate.net

Structural Modifications of the Piperidine Ring and their Effects on Activity

The piperidine ring is a versatile scaffold in medicinal chemistry, and its structural modifications are a key strategy for optimizing the pharmacological properties of this compound derivatives. ijnrd.orgmdpi.com Alterations to the piperidine ring can impact a compound's affinity, selectivity, and pharmacokinetic profile. nih.govacs.org

The position and nature of substituents on the piperidine ring are critical. For example, in a series of dopamine D4 receptor antagonists, the introduction of a 3- or 4-benzyloxypiperidine scaffold led to the discovery of potent and selective compounds. nih.gov Docking studies of these compounds revealed that the piperidine nitrogen forms a crucial interaction with Asp115 in the D4 receptor binding site. nih.gov

Furthermore, modifications to the piperidine ring can influence metabolic stability. In one study, N-dealkylation of the piperidine nitrogen was identified as a major metabolic liability. nih.gov By modifying the N-alkylated moieties, researchers were able to significantly improve liver microsome stability. nih.gov For instance, replacing a substituted N-benzyl group with an N-methylimidazopyridine moiety resulted in compounds with enhanced stability in human liver microsomes. nih.gov

The table below summarizes the effects of some piperidine ring modifications on the activity of various compounds.

| Modification | Effect on Activity | Reference Compound Example |

| Introduction of 3- or 4-benzyloxypiperidine | Potent and selective dopamine D4 receptor antagonism | 3- or 4-benzyloxypiperidine derivatives |

| N-dealkylation | Major metabolic liability | Piperidine with N-benzyl group |

| Replacement with N-methylimidazopyridine | Improved liver microsome stability | Piperidine with N-methylimidazopyridine |

| Substitution with small amino functional groups | Higher MAO-B inhibition | Piperine derivatives |

Conformational Landscape and Pharmacophore Elucidation for N-Oxide Piperidine Systems

Understanding the three-dimensional structure and the key pharmacophoric features of this compound systems is essential for rational drug design. nih.govresearchgate.net The N-oxide functionality significantly influences the geometry and intermolecular interactions of these molecules. nih.gov

Crystal structure analysis of N-oxide derivatives has shown that the N-oxide group can alter the conformation of the molecule and dominate the crystal packing through O-H...O hydrogen bonds, in contrast to the O-H...N hydrogen bonds observed in the corresponding non-oxidized compounds. nih.gov This highlights the profound impact of N-oxidation on the molecule's solid-state properties and potential interactions with biological macromolecules.

Pharmacophore modeling is a powerful tool to identify the essential structural features required for biological activity. researchgate.net For a series of N-hydroxyphenyl acrylamides and N-hydroxypyridin-2-yl-acrylamides, a five-point pharmacophore model was developed, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (AADRR). researchgate.net This model successfully predicted the activity of the compounds and provided a statistically significant 3D-QSAR model, which can guide the design of new, more potent inhibitors. researchgate.net

Molecular docking and dynamics simulations further aid in elucidating the binding modes of these compounds within their target receptors. nih.govresearchgate.net For instance, docking studies of piperidine/oxindole derivatives into the VEGFR-2 active site revealed key hydrogen bonding interactions with residues such as Cys919, Glu885, and Asp1046, which are crucial for their inhibitory activity. nih.gov These computational approaches, combined with experimental data, provide a detailed understanding of the conformational landscape and pharmacophoric requirements of N-oxide piperidine systems, facilitating the design of next-generation therapeutic agents.

Mechanistic Biological Studies in Preclinical Models Involving N Oxy 2 Pyridinyl Piperidine

Elucidation of Molecular Mechanisms for Receptor Modulation

The therapeutic potential of a compound is deeply rooted in its interaction with specific biological targets. For (n-Oxy-2-pyridinyl)piperidine, preclinical research has focused on understanding its engagement with key receptors in the central nervous system (CNS). While direct studies on the N-oxide form are not extensively detailed in publicly available literature, a mechanistic understanding can be inferred from investigations into the parent amine, (2-pyridinyl)piperidine, and structurally related compounds. These studies reveal a multi-target profile, with significant interactions at dopamine (B1211576) D4, histamine (B1213489) H3, and sigma-1 receptors.

The dopamine D4 receptor (D4R), a G protein-coupled receptor (GPCR) of the D2-like family, is primarily expressed in brain regions like the prefrontal cortex and hippocampus. acs.orgchemrxiv.org Its location in areas crucial for cognition, attention, and executive function makes it a significant target for neuropsychiatric disorders. chemrxiv.org D2-like receptors, including D4R, typically signal through Gαi/o proteins to inhibit adenylyl cyclase and decrease intracellular cAMP levels. acs.orgnih.gov

Preclinical investigations into compounds structurally similar to (2-pyridinyl)piperidine have illuminated key structure-activity relationships (SAR) for D4R affinity and function. acs.orgnih.gov The core structure, which features a piperidine (B6355638) or piperazine (B1678402) ring linked to a pyridine (B92270) moiety, is crucial for receptor interaction. acs.org Studies on a series of 2-(piperidin-4-yl)pyridinyl analogs have shown that modifications to this scaffold can significantly alter binding affinity, selectivity, and functional activity, ranging from agonism to antagonism. acs.org For instance, the length of an alkyl linker chain between the piperidine/piperazine and another part of the molecule is a substantial driver of selectivity among D2-like receptor subtypes. chemrxiv.org

Furthermore, research on related heteroarylmethylarylpiperazines has demonstrated that substitutions on the terminal aryl ring can modulate the intrinsic activity at the D4 receptor, suggesting the piperazine/piperidine moiety plays a key role in determining efficacy. nih.gov While some analogs act as antagonists, others show partial agonist activity. acs.orgnih.gov The development of selective D4R agonists has been advanced by high-resolution crystal structures of the receptor, which allow for a detailed understanding of ligand binding and the structural basis for agonist efficacy. nih.gov

Table 1: Dopamine D4 Receptor Binding and Functional Activity of Representative Piperidine/Piperazine Analogs This table presents data for compounds structurally related to this compound to illustrate structure-activity relationships at dopamine receptors.

Data sourced from references acs.orgchemrxiv.org.

The histamine H3 receptor (H3R) is a GPCR highly expressed in the CNS. nih.govacs.org It functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine, and as a heteroreceptor, modulating the release of other key neurotransmitters like dopamine, acetylcholine, and serotonin. wikipedia.orgnih.gov H3Rs exhibit high constitutive activity, meaning they can signal without an agonist. wikipedia.org H3R antagonists block this receptor, leading to an increase in the release of histamine and other neurotransmitters, which is associated with pro-cognitive and wakefulness-promoting effects. wikipedia.org

Studies on a series of piperidine-based compounds have identified this scaffold as a crucial structural element for high-affinity H3R antagonism. nih.govnih.gov Research comparing piperidine derivatives to their piperazine counterparts revealed that while both can show H3R affinity, the piperidine ring is often critical for achieving dual activity with other targets, such as the sigma-1 receptor. nih.govacs.org For example, in one study, the replacement of a piperazine ring with a piperidine did not significantly affect H3R affinity but was key for gaining high affinity at the sigma-1 receptor. nih.gov The affinity at the H3R can be modulated by factors such as the length of an alkyl chain connecting the piperidine ring to other parts of the molecule. acs.org

Initially mistaken for an opioid receptor subtype, the sigma-1 (σ1) receptor is now understood to be a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum. nih.govnih.gov The σ1 receptor is involved in a wide range of cellular functions, including the modulation of ion channels (such as Ca2+, K+, and Na+ channels) and the regulation of signaling pathways involved in neuronal excitability and cell survival. nih.gov Ligands that bind to the σ1 receptor can act as agonists or antagonists, leading to distinct downstream effects. nih.gov

Table 2: H3 and Sigma-1 Receptor Binding Affinities (Ki) of Representative Piperidine Derivatives This table presents data for compounds structurally related to this compound to illustrate the importance of the piperidine scaffold for H3 and σ1 receptor activity.

Insights into Metabolic Pathways and Biotransformation (Preclinical Focus)

The introduction of an N-oxide moiety to the 2-pyridinyl group represents a strategic chemical modification designed to influence the compound's metabolic fate. This approach leverages the unique biochemical properties of N-oxides to create a prodrug, potentially optimizing the pharmacokinetic profile of the active parent amine.

The N-oxide group (N+–O–) is highly polar and forms strong hydrogen bonds, which can increase a molecule's water solubility and decrease its permeability across biological membranes. nih.gov Aromatic N-oxides, such as pyridine-N-oxide, are generally more chemically stable than aliphatic amine oxides. nih.gov The N-oxide is also a much weaker base compared to its parent pyridine. wikipedia.org

The use of an N-oxide is a well-established prodrug strategy. nih.govgoogle.com A prodrug is an inactive or less active compound that is converted in vivo to a pharmacologically active agent. In the case of this compound, the N-oxide itself is presumed to be inactive or significantly less active at its receptor targets. google.com Its therapeutic action relies on its metabolic reduction, or bioactivation, to the active tertiary amine, (2-pyridinyl)piperidine.

This prodrug approach offers several potential pharmacokinetic advantages. The gradual, sustained conversion of the N-oxide prodrug to the active amine can lead to a blunted peak plasma concentration (Cmax) and an extended duration of action compared to direct administration of the active amine. google.com This can result in a more favorable side-effect profile by avoiding the high initial drug levels that can lead to adverse events. google.com The reduction of heteroaromatic N-oxides is an enzymatic process that can occur systemically via hepatic enzymes or within the gastrointestinal tract by microbial enzymes, providing multiple avenues for the activation of the prodrug. nih.govnih.gov

In Vitro Cellular and Biochemical Characterization of Activity

The in vitro biological activity of this compound and its derivatives has been primarily investigated in the context of their interaction with dopamine receptors, particularly the D4 receptor subtype. Research has focused on understanding the structure-activity relationships that govern the potency and efficacy of these compounds at a cellular and biochemical level.

Detailed studies have utilized various assays to characterize the binding affinity and functional activity of these compounds. The this compound structural motif has been identified as a key feature for achieving agonist function at the dopamine D4 receptor. acs.orgresearchgate.net This was a notable finding in the optimization of compounds for potential therapeutic applications. researchgate.net

One area of investigation involved the replacement of a 2-pyridine moiety with the n-Oxy-2-pyridinyl group, which was found to be a critical modification for eliciting agonist activity. acs.orgresearchgate.net This substitution was part of a broader structure-activity relationship (SAR) study aimed at developing selective dopamine D4 receptor agonists. researchgate.net

The characterization of these compounds has been performed using a variety of in vitro systems, including radioligand binding displacement assays and functional assays such as β-arrestin recruitment and cAMP inhibition. acs.orgresearchgate.net These assays provide quantitative measures of a compound's ability to bind to the receptor and to initiate a cellular response.

For instance, in the development of the selective dopamine D4 agonist ABT-670, the this compound template was a key structural element. researchgate.net The in vitro profiling of such compounds involved determining their binding affinities (Ki) for dopamine D2, D3, and D4 receptors to assess both potency and selectivity. acs.org

The functional consequences of receptor binding were assessed in cellular assays that measure downstream signaling events. Agonist activity was quantified by measuring the compound's ability to stimulate a response, often expressed as a percentage of the maximal response to a reference agonist like dopamine. acs.org Conversely, antagonist activity was determined by measuring the compound's ability to block the response to a known agonist. acs.org

The following tables summarize the in vitro biochemical and cellular data for representative compounds containing the this compound moiety, highlighting their dopamine receptor binding affinities and functional activities.

| Compound | Target | Assay Type | Result (Ki, nM) | Selectivity (D4 vs D2/D3) | Reference |

| Compound A | Dopamine D4 Receptor | Radioligand Binding | 4.3 | >100-fold | researchgate.net |

| Compound B | Dopamine D2 Receptor | Radioligand Binding | >500 | - | acs.org |

| Compound B | Dopamine D3 Receptor | Radioligand Binding | >500 | - | acs.org |

Table 1: Dopamine Receptor Binding Affinities. This table shows the binding affinities of representative compounds for different dopamine receptor subtypes. High Ki values indicate lower affinity.

| Compound | Cell Line | Assay Type | Activity | Efficacy (% of Dopamine max response) | Reference |

| Compound A | D4R-expressing stable cells | β-arrestin recruitment | Agonist | 85 | acs.org |

| Compound A | D4R-expressing stable cells | cAMP inhibition | Agonist | 90 | acs.org |

Table 2: In Vitro Functional Activity. This table details the functional agonist activity of a representative compound in cell-based assays measuring downstream signaling pathways of the dopamine D4 receptor.

These mechanistic studies in preclinical models have been instrumental in elucidating the molecular pharmacology of this compound derivatives and have established their profile as selective dopamine D4 receptor agonists. acs.orgresearchgate.net

Computational Chemistry and Molecular Modeling Approaches for N Oxy 2 Pyridinyl Piperidine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a cornerstone in predicting the binding orientation and affinity of a ligand to its target protein. For derivatives of pyridine (B92270) N-oxide and piperidine (B6355638), these simulations have been instrumental in identifying potential biological targets and elucidating binding modes.

In studies on related pyridine N-oxide derivatives, molecular docking has been successfully applied to predict their inhibitory activity against various enzymes. For instance, research on a series of pyridine N-oxide compounds as potential inhibitors of the SARS-CoV-2 main protease (3CLpro) revealed key interactions within the enzyme's active site. nih.gov Although not specifically focused on (n-Oxy-2-pyridinyl)piperidine, these studies suggest that the pyridine N-oxide group can form crucial hydrogen bonds and other interactions with protein residues. nih.govnih.gov

Similarly, docking studies on piperidine-containing compounds have been conducted for a wide array of targets, including cholinesterases and the epidermal growth factor receptor (EGFR). nih.gov These studies highlight the versatility of the piperidine scaffold in fitting into diverse binding pockets. When applied to this compound, it is hypothesized that the piperidine ring would likely occupy a hydrophobic pocket, while the pyridine N-oxide moiety could engage in polar interactions with the target protein.

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Pyridine N-oxide derivatives | SARS-CoV-2 3CLpro | N-oxide group forms hydrogen bonds with active site residues. | nih.gov |

| Piperidine derivatives | EGFR Kinase | Piperidine ring occupies hydrophobic regions of the binding site. | nih.gov |

| Triphenylamine-linked pyridine analogues | EGFR Kinase (PDB ID: 2ITO) | Docking studies helped explain the interaction between the ligand and the active sites of the protein. | nih.gov |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For compounds like this compound, this approach is valuable for designing new analogs with improved potency and for virtually screening large compound libraries to identify novel hits.

A pharmacophore model for a series of pyridine-3-carbonitrile (B1148548) derivatives, which share the pyridine ring with the compound of interest, was developed to understand their vasorelaxant activity. rsc.org This model highlighted the importance of a hydrogen bond acceptor, a hydrogen bond donor, and aromatic features for activity. The N-oxide group in this compound can act as a strong hydrogen bond acceptor. nih.gov

Virtual screening campaigns based on pharmacophore models derived from known active piperidine- and piperazine-based compounds have been successful in identifying novel inhibitors for targets like the CCR5 receptor, a key protein in HIV-1 entry. nih.gov A similar strategy could be employed for this compound to discover new compounds with similar predicted activity profiles.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel compounds based on their structural features.

A 3D-QSAR study on a large set of 110 pyridine N-oxide-based antiviral compounds resulted in a reliable model for predicting their activity against SARS-CoV-2. nih.gov The model indicated that steric and electrostatic fields around the pyridine N-oxide scaffold are crucial for activity. This suggests that modifications to the piperidine ring of this compound could significantly impact its biological effect.

Furthermore, QSAR modeling of piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase, an enzyme in the cholesterol biosynthesis pathway, has demonstrated high predictive accuracy. researchgate.net These studies often employ various molecular descriptors that quantify electronic, steric, and hydrophobic properties to build the predictive models. researchgate.netnih.gov

| Compound Series | QSAR Model | Key Statistical Parameters | Reference |

|---|---|---|---|

| Pyridine N-oxide antivirals | CoMSIA | q² = 0.54, r²_ext = 0.71 | nih.gov |

| Furan-pyrazole piperidine derivatives | GA-MLR | r² = 0.742-0.832, Q²_LOO = 0.684-0.796 | nih.gov |

| Piperidinopyridine and piperidinopyrimidine analogs | MLR, SVM, PLS | High predictive accuracy with validated statistical parameters (R², Q², RMSE). | researchgate.net |

Molecular Dynamics Simulations for Conformational and Binding Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. For this compound, MD simulations can validate the binding poses obtained from molecular docking and assess the stability of the interactions.

Research exploring the reaction mechanisms of piperidine with dinitropyridine derivatives as potential SARS-CoV-2 inhibitors utilized MD simulations to confirm the stability of the resulting inhibitor-protease complexes under physiological conditions. researchgate.netresearchgate.net These simulations revealed that the compounds could form stable interactions with key viral targets. researchgate.net

In Silico Prediction of Protein Targets and Biological Activity Spectra

For various pyridine and pyrimidine (B1678525) derivatives, in silico ADME (absorption, distribution, metabolism, and excretion) and toxicity predictions are routinely performed to assess their drug-like properties. nih.govtandfonline.com Such predictions for this compound would be essential in the early stages of drug discovery to identify potential liabilities.

Emerging Research Perspectives and Future Directions for N Oxy 2 Pyridinyl Piperidine Chemistry

Novel Synthetic Strategies for Accessing Architecturally Complex Analogs

The synthesis of architecturally complex analogs of (n-Oxy-2-pyridinyl)piperidine is crucial for expanding the chemical space and for structure-activity relationship (SAR) studies. Researchers are moving beyond traditional methods to develop more efficient, regioselective, and stereoselective synthetic routes.

Recent advancements in synthetic organic chemistry have provided a toolbox of innovative strategies. One-pot multicomponent reactions are gaining traction for the synthesis of highly substituted piperidine (B6355638) rings. ajchem-a.com These methods offer the advantage of creating molecular complexity from simple starting materials in a single step, which is both time and resource-efficient. For instance, the KA2 coupling reaction catalyzed by copper-doped ZIF-8 has been used to create propargylamine (B41283) analogs with a piperidine moiety under solvent-free conditions. ajchem-a.com

Transition metal-catalyzed cross-coupling reactions are also pivotal in the functionalization of the pyridine (B92270) N-oxide ring. Palladium-catalyzed direct arylation, for example, allows for the selective introduction of aryl groups at the C-2 position of the pyridine N-oxide. researchgate.net This method has been successfully applied to a wide range of aryl bromides with excellent yields. researchgate.net Furthermore, a novel stainless-steel-induced deoxygenative C-2 alkynylation of heterocyclic N-oxides under ball-milling conditions has been developed, providing a radical-mediated pathway to alkynylated pyridines. acs.org

The synthesis of chiral piperidine derivatives is another area of intense research. Enantioselective methods, such as those employing chiral catalysts or auxiliaries, are being developed to control the stereochemistry of the piperidine ring. nih.gov For example, the diastereoselective preparation of polysubstituted N-hydroxypiperidines has been achieved through the intramolecular reductive cyclization of monoximes of 1,5-diketones. ajchem-a.com

A notable one-pot method involves the reaction of activated heterocyclic N-oxides with DABCO, followed by in situ treatment with nucleophiles, leading to ring-opening and the formation of substituted pyridines under mild, metal-free conditions. researchgate.net This strategy demonstrates high positional selectivity and functional-group tolerance. researchgate.net

| Synthetic Strategy | Description | Catalyst/Reagent | Key Features | Reference |

| One-Pot Multicomponent Reaction | Synthesis of polysubstituted propargylamine analogs. | Cu-doped ZIF-8 | Good to excellent yields, solvent-free conditions. | ajchem-a.com |

| Palladium-Catalyzed Direct Arylation | Selective arylation at the 2-position of pyridine N-oxides. | Palladium | Excellent yields, wide range of aryl bromides. | researchgate.net |

| Deoxygenative C-2 Alkynylation | Radical-mediated alkynylation of heterocyclic N-oxides. | Stainless-steel (ball milling) | One-step alkynylation and deoxygenation. | acs.org |

| Intramolecular Reductive Cyclization | Diastereoselective synthesis of N-hydroxypiperidines. | NaBH3CN | Forms a single diastereomer racemate. | ajchem-a.com |

| Metal-Free One-Pot Substitution | Ring-opening of N-oxides via a quaternary N-(2-pyridyl)-DABCO salt. | DABCO | Mild conditions, high positional selectivity. | researchgate.net |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While the this compound scaffold is known to be a part of molecules with various biological activities, including anticancer and anti-HIV properties, the full spectrum of its biological targets and mechanistic pathways remains to be explored. nih.gov The N-oxide moiety can significantly alter the electronic properties of the pyridine ring, influencing its interactions with biological macromolecules.

Recent studies on related piperidine derivatives have highlighted their potential as inhibitors of various enzymes and receptors. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are important targets in non-small-cell lung cancer. nih.gov One of the compounds, 2e , showed potent activity against crizotinib-resistant ALK and ROS1 mutants. nih.gov This suggests that this compound analogs could also be explored for their potential to overcome drug resistance.

The pyridine N-oxide functionality itself can have distinct mechanisms of action. In some cases, it acts as a bioisosteric replacement for a carbonyl group, forming crucial hydrogen bonds with target proteins. nih.gov In other contexts, especially under hypoxic conditions found in tumors, the N-oxide can be reduced to generate reactive radical species that can induce DNA damage. nih.gov

Furthermore, piperazine-substituted pyranopyridines have demonstrated antiproliferative activity against various cancer cell lines, including lung, cervix, and prostate carcinomas. nih.gov This indicates that the broader class of piperidine-containing heterocyclic compounds holds promise for cancer therapy. The exploration of novel this compound analogs against a wide panel of cancer cell lines and kinases could lead to the discovery of new anticancer agents with novel mechanisms of action.

| Compound Class | Biological Target/Activity | Potential Mechanism | Key Findings | Reference |

| 2-amino-4-(1-piperidine) pyridine derivatives | ALK/ROS1 dual inhibitors | Inhibition of kinase activity | Compound 2e overcomes crizotinib (B193316) resistance. | nih.gov |

| Heterocyclic N-Oxides | Various (e.g., anticancer, anti-HIV) | Bioisosteric replacement, generation of reactive radicals. | N-oxide moiety influences biological activity and mechanism. | nih.gov |

| Piperazine-Substituted Pyranopyridines | Antiproliferative | Induction of cell death in cancer cells. | Active against multiple cancer cell lines. | nih.gov |

| Pyridine-N-Oxide Alkaloids | Antitubercular | Inhibition of Mycobacterium tuberculosis target proteins. | Potential as next-generation antimycobacterial agents. | nih.gov |

Development of Advanced Computational Models for Prediction and Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the properties of novel compounds. For the this compound scaffold, various in silico methods are being employed to accelerate the discovery of new drug candidates.

Molecular docking and molecular dynamics (MD) simulations are used to predict the binding modes and affinities of this compound analogs to their biological targets. For example, in the design of novel VEGFR-2 inhibitors, molecular docking was used to guide the synthesis of piperidine/oxindole derivatives. nih.govresearchgate.net The simulations revealed key hydrogen bonding interactions with residues such as Cys919, Glu885, and Asp1046 in the VEGFR-2 active site. nih.govresearchgate.net Similarly, molecular modeling was used to explain the activity of 2-amino-4-(1-piperidine) pyridine derivatives against crizotinib-resistant ALK and ROS1 mutants. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Binding Affinity Relationship (QSBAR) studies are also being developed to create predictive models. These models correlate the structural features of compounds with their biological activities. For a series of imidazole-based cruzain inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were built to understand the structural requirements for activity. mdpi.com Such models can be applied to this compound analogs to predict their activity and guide the design of more potent compounds.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating the drug-like properties of new compounds at an early stage. nih.govresearchgate.net These predictions help to identify candidates with favorable pharmacokinetic and safety profiles, reducing the attrition rate in later stages of drug development.

| Computational Method | Application | Example | Key Insights | Reference |

| Molecular Docking | Predicting binding modes and affinities. | Design of VEGFR-2 inhibitors. | Identified key hydrogen bonding interactions. | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assessing the stability of protein-ligand complexes. | Validation of inhibitor-protease complex stability for SARS-CoV-2 inhibitors. | Confirmed stable binding under physiological conditions. | researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Correlating 3D structure with biological activity. | Modeling of cruzain inhibitors. | Identified key steric, electrostatic, and hydrogen-bond features for activity. | mdpi.com |

| In Silico ADMET Prediction | Evaluating drug-like properties. | Assessment of piperidine/oxindole derivatives. | Indicated favorable physicochemical and pharmacokinetic properties. | nih.govresearchgate.net |

Applications as Chemical Probes in Biological Systems Research

Beyond their therapeutic potential, this compound derivatives can serve as valuable chemical probes for studying biological systems. Their ability to interact with specific biological targets allows for the investigation of complex cellular processes and pathways.

The paramagnetic nature of certain nitroxide-containing compounds, which are a class of N-oxides, makes them useful as spin probes for electron paramagnetic resonance imaging (EPRI) and as contrast agents for magnetic resonance imaging (MRI). researchgate.net These imaging techniques can be used to monitor the in vivo distribution and metabolism of the compounds, as well as to assess the oxidative stress status of tissues. researchgate.net For example, 3-(N-piperidinemethyl)-2,2,5,5-tetramethyl-1-oxy-3-pyrroline, a nitroxide, has been investigated for its radioprotective effects and can be monitored in vivo. researchgate.net

The development of fluorescently labeled or biotinylated analogs of this compound could enable researchers to visualize the subcellular localization of their targets and to perform pull-down assays to identify binding partners. These chemical biology tools are essential for target validation and for understanding the mechanism of action of bioactive compounds.

Furthermore, the N-oxide moiety can be designed to be a "prodrug" feature. N-oxides of piperazine (B1678402) or piperidine derivatives have been shown to be inactive in vitro but are rapidly converted to their active parent compounds upon oral administration. google.com This prodrug strategy can be employed to improve the pharmacokinetic properties of a drug, and the this compound scaffold could be used as a cleavable handle to release a therapeutic agent at a specific site or under certain conditions.

The versatility of the this compound scaffold, combined with the continuous development of new synthetic and analytical techniques, ensures its continued importance in medicinal chemistry and chemical biology research. The exploration of its full potential will likely lead to the discovery of novel therapeutic agents and a deeper understanding of fundamental biological processes.

Q & A

Q. Example Protocol :

React 2-hydroxypyridine with 4-chloropiperidine in NaOH/dichloromethane.

Purify via column chromatography (yield: ~75%, purity >95%) .

How can structural features of this compound derivatives be characterized?

Basic Research Question

Characterization relies on:

- Spectroscopy :

- Mass spectrometry : Confirm molecular weight (e.g., 210.25 g/mol for 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine) .

- Computational modeling : Density Functional Theory (DFT) to predict stable conformers .

Table 1 : Structural Data for a Representative Derivative

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H15FN2O | |

| Molecular Weight | 210.25 g/mol | |

| Key Functional Groups | Piperidine ether, Fluoropyridine |

How can QSAR models predict the biological activity of this compound derivatives?

Advanced Research Question

Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with activity. Methodological steps:

Dataset Curation : Collect IC50/pIC50 values for analogs (e.g., 43 phenyl piperidine derivatives with SERT inhibition data) .

Descriptor Calculation : Use software like ADMET Predictor™ to compute hydrophobicity, steric, and electronic parameters .

Model Validation : Apply partial least squares (PLS) regression with cross-validation (R² > 0.7 indicates robustness) .

Example Insight : Bulky substituents at the piperidine N-atom reduce SERT binding due to steric hindrance .

How to resolve contradictions in biological activity data among structural analogs?

Advanced Research Question

Contradictions (e.g., varying IC50 values in similar analogs) require:

- Multivariate Analysis : Principal Component Analysis (PCA) to identify outliers or confounding descriptors .

- Molecular Docking : Simulate binding modes to receptors (e.g., cannabinoid receptors) and assess steric/electronic complementarity .

- Meta-Analysis : Compare datasets across studies, adjusting for assay conditions (e.g., cell line variability) .

Case Study : A 0.5-log unit pIC50 discrepancy in phenyl piperidine derivatives was traced to minor differences in N-alkyl chain length, affecting membrane permeability .

What in silico approaches assess pharmacokinetic properties of this compound derivatives?

Advanced Research Question

Key tools and parameters:

- ADMET Predictor™ : Predicts absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG binding) .

- SwissADME : Estimates bioavailability (Lipinski’s Rule of Five compliance) .

- Molecular Dynamics (MD) : Simulates blood-brain barrier penetration based on logP and polar surface area .

Table 2 : Predicted ADMET Properties for a Derivative

| Parameter | Prediction | Source |

|---|---|---|

| Caco-2 Permeability | Moderate (5.2 × 10⁻⁶ cm/s) | |

| CYP3A4 Inhibition | Low (IC50 > 10 µM) | |

| hERG Inhibition | High Risk (IC50 < 1 µM) |

How do structural modifications at the piperidine/pyridine rings affect receptor binding?

Advanced Research Question

Modifications alter binding via:

- Piperidine Substituents :

- Pyridine Modifications :

Example : 5-Fluoro substitution in 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine increased cannabinoid receptor binding by 30% compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.